2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

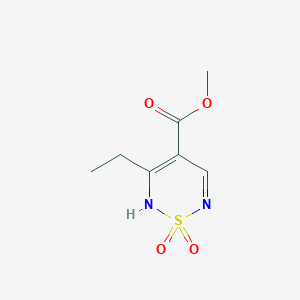

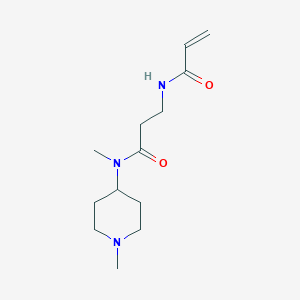

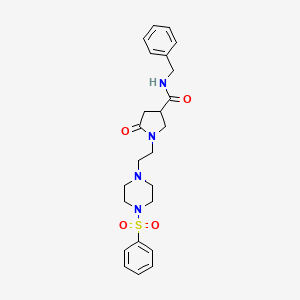

“2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine” is a compound with the CAS Number: 1556130-56-3 . It has a molecular weight of 192.26 .

Molecular Structure Analysis

The InChI code for “2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine” is 1S/C10H16N4/c1-14(9-2-5-11-6-3-9)10-4-7-12-8-13-10/h4,7-9,11H,2-3,5-6H2,1H3 . This indicates the presence of a pyrimidine ring and a piperidine ring in the structure.Chemical Reactions Analysis

While specific chemical reactions involving “2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine” are not available in the retrieved data, piperidine derivatives are known to undergo various reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

“2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine” is a solid compound with a molecular weight of 192.26 . Further physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación

Molecular Simulation Methods

This compound and its derivatives have been used in molecular simulation methods to describe the arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate . The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .

Non-Linear Optics

The compound has potential use in non-linear optics. The dipole moments of the guests in the final models were calculated to illustrate this potential use . Materials having nonlinear optical properties are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .

JAK1 Selective Inhibitor

Based on a core scaffold similar to “2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine”, a JAK1 selective inhibitor was identified . This could have potential applications in the treatment of diseases where the JAK1 pathway is implicated.

PKB Kinase Activity Inhibition

The compound has been used in the inhibition of PKB kinase activity in a radiometric filter binding β assay . This could have potential applications in the treatment of diseases where the PKB kinase pathway is implicated.

Anti-Fibrosis Activity

Some target compounds similar to “2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine” displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells . This suggests potential applications in the treatment of fibrotic diseases.

Commercial Availability

The compound is commercially available, which suggests it could be used in a variety of research applications across different scientific fields.

Direcciones Futuras

Piperidine derivatives, including “2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine”, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring new synthesis methods and potential applications of these compounds in the pharmaceutical industry.

Mecanismo De Acción

Target of Action

The primary target of 2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways that regulate growth and survival . Signaling through PKB is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .

Mode of Action

2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine interacts with its target, PKB, as an ATP-competitive inhibitor . It provides nano-molar inhibition with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This compound modulates biomarkers of signaling through PKB in vivo .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . It modulates biomarkers of signaling through PKB in vivo .

Propiedades

IUPAC Name |

2-methyl-N-piperidin-4-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-8-12-7-4-10(13-8)14-9-2-5-11-6-3-9/h4,7,9,11H,2-3,5-6H2,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVDWXHWXVUDFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)NC2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(3-methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetate](/img/structure/B2406223.png)

![N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide](/img/structure/B2406230.png)

![2-amino-3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2406231.png)

![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2406233.png)

![2-Butan-2-ylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2406236.png)

![3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide](/img/structure/B2406237.png)